molecular formula C19H19FN2O3S B2869665 N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide CAS No. 1101135-83-4

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide

Cat. No.: B2869665
CAS No.: 1101135-83-4
M. Wt: 374.43
InChI Key: KYNBIPGSWHHCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a chemical compound designed for research and development purposes, featuring a 3-azabicyclo[3.1.0]hexane core structure. This scaffold is of significant interest in medicinal chemistry due to its presence in compounds that target central nervous system (CNS) receptors . The 3-azabicyclo[3.1.0]hexane pharmacophore is a key structural element in novel opioid receptor ligands, indicating potential research applications in the study of pain and pruritus . Furthermore, closely related azabicyclo[3.1.0]hexane derivatives have been developed as potent and selective antagonists for neuronal nicotinic acetylcholine receptors (such as α4β2), highlighting the value of this core structure in neuroscience research for conditions like depression . The specific pattern of substitution on the azabicyclohexane core in this compound suggests it is a valuable chemical tool for investigating new biological mechanisms and structure-activity relationships. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c1-12-2-8-16(9-3-12)26(24,25)22-11-13-10-17(13)18(22)19(23)21-15-6-4-14(20)5-7-15/h2-9,13,17-18H,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNBIPGSWHHCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds, characterized by a bicyclic structure that includes a nitrogen atom. Its molecular formula is C17H18FNO3S, and it features a sulfonamide group, which is known to enhance biological activity through interactions with various biological targets.

  • Muscarinic Acetylcholine Receptor Antagonism :
    • The compound has been identified as a muscarinic acetylcholine receptor (mAChR) antagonist. This action is crucial for treating diseases mediated by mAChRs, such as certain types of asthma and other respiratory conditions. By inhibiting acetylcholine binding to mAChRs, the compound can reduce bronchoconstriction and mucus secretion, which are hallmark symptoms of these conditions .
  • Protease Inhibition :
    • Research indicates that derivatives of azabicyclo[3.1.0]hexane can act as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes by enhancing insulin secretion through the inhibition of DPP-IV activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
mAChR AntagonismInhibition of acetylcholine binding
DPP-IV InhibitionModulation of glucose metabolism
CytotoxicityPotential effects on cancer cell lines

Case Studies

  • Muscarinic Receptor Studies :
    • A study demonstrated that compounds similar to this compound exhibited significant antagonistic activity against mAChRs in vitro, leading to reduced contractility in isolated bronchial tissues .
  • DPP-IV Inhibitor Research :
    • In another study focusing on the structure-activity relationship (SAR) of azabicyclic compounds, it was found that modifications at the P(2) region significantly enhanced DPP-IV inhibitory activity, suggesting that this compound could be optimized for better efficacy in diabetes treatment .

Comparison with Similar Compounds

Structural Analogues

The 3-azabicyclo[3.1.0]hexane core is shared across several compounds, but substituent variations critically alter physicochemical and biological properties. Key analogues include:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 3-azabicyclo[3.1.0]hexane - 4-Fluorophenyl carboxamide
- 4-Methylphenylsulfonyl
Sulfonyl, fluorophenyl, carboxamide
ChemBridge-31968081 3-azabicyclo[3.1.0]hexane - 4-Methylphenylacetyl
- Dicarboxylic acid
Acetyl, dicarboxylate
C79 (Patent Example) 3-azabicyclo[3.1.0]hexane - 4-Fluorophenoxyacetyl
- Amino acid derivatives
Peptidomimetic, fluorophenoxy
Triazole Derivatives (IJMS 2014) 1,2,4-Triazole - Phenylsulfonyl
- Difluorophenyl
Triazole, sulfonyl, difluorophenyl
Cephalosporin Analogues (PF 2017) 5-thia-1-azabicyclo[4.2.0] - β-Lactam
- Thiazolidine
β-Lactam, carboxylate

Key Observations :

  • Sulfonyl vs. Acetyl Groups : The target’s sulfonyl group may improve solubility and hydrogen-bonding capacity relative to acetylated analogues (e.g., ChemBridge-31968081) .
  • Fluorophenyl Effects: The 4-fluorophenyl group in the target compound and C79 may reduce metabolic degradation compared to non-fluorinated aryl groups .

Key Observations :

  • The target compound’s synthesis employs cesium fluoride-mediated coupling , a method distinct from the triazole derivatives’ multi-step cyclization .
  • Peptidomimetic analogues (e.g., C75) utilize HATU-activated amide coupling , suggesting scalability for complex substituents .
Pharmacokinetic Trends

While direct PK data for the target compound are unavailable, analogues with similar cores provide insights:

Compound Predicted Human Plasma CL (mL/min/kg) Predicted Vss (L/kg) Half-Life (h) Reference
Example 13 (Patent EP 3953330) 5.9 0.97 1.9
Target Compound (Hypothetical) ~6–8 (estimated) ~1.0–1.2 (estimated) ~2–3 (estimated) N/A

Key Observations :

  • The patent compound (Example 13) with a 3.1.0 core and trifluoroacetyl group exhibits low clearance and short half-life , likely due to moderate metabolic stability .
  • The target compound’s sulfonyl group may further reduce clearance by enhancing solubility and reducing cytochrome P450 interactions, though experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.